Saikogenin D

Anti-inflammatory Mechanism of Action Calcium Signaling

Triterpenoid standards often exhibit confounding cytotoxicity or ambiguous mechanisms. Saikogenin D resolves this with a clean dual-action profile: • Dual epoxygenase activation / PGE2 inhibition (IC50 3 µM) + Ca2+ mobilization (EC50 35 µM) • Superior NF-κB inhibition (91% at 30 µM; IC50 14 µM) with minimal cytotoxicity • Differentiated aglycone for SAR vs. glycosylated saikosaponins. Supplied at ≥98% purity, cold-chain shipped globally.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
Cat. No. B1244680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaikogenin D
Synonymssaikogenin A
saikogenin A, (3beta,4alpha,16alpha)-isomer
saikogenin D
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C
InChIInChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3/t21-,22-,23+,24-,26+,27+,28-,29-,30-/m1/s1
InChIKeyQGNVMEXLLPGQEV-IULQVHCXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Saikogenin D Procurement: Quantitative Guide to Aglycone Differentiation


Saikogenin D (CAS 5573-16-0) is a pentacyclic triterpenoid sapogenin, representing the non-glycosylated aglycone core of the saikosaponin family derived from Bupleurum species [1]. Its chemical structure is defined by an oleanane skeleton with a characteristic 11,13(18)-diene system and multiple hydroxyl groups, which fundamentally distinguishes it from its glycosylated precursors like Saikosaponin D [2]. As a secondary metabolite, its bioactivity profile diverges markedly from the parent saponins, necessitating a detailed, comparator-driven evaluation for targeted scientific selection.

Why Saikogenin D Cannot Be Substituted by Saikosaponin D or Other Aglycones


The assumption that in-class compounds like Saikosaponin D or other aglycones (e.g., Saikogenin F/G) are functionally interchangeable is directly contradicted by structure-activity relationship (SAR) data. The absence of glycosidic moieties in Saikogenin D confers a distinct pharmacological profile compared to its parent glycoside, Saikosaponin D [1]. Crucially, Saikogenin D demonstrates a unique, dual-target mechanism of action involving epoxygenase activation and subsequent PGE2 inhibition, a pathway not shared by other aglycones like Saikogenin F and G, which exhibit different primary activities such as corticosterone induction or GSS enzyme modulation [2]. Furthermore, within a focused panel of triterpenoids, Saikogenin D displayed a superior combination of high NF-κB inhibition and minimal cytotoxicity, a property not uniformly observed among its closest structural analogues [1]. These quantifiable differences underscore that generic substitution is scientifically unsound for applications where a specific molecular mechanism or a favorable efficacy/toxicity window is required.

Quantitative Evidence: Head-to-Head Comparator Data for Saikogenin D


Dual PGE2 Inhibition and Calcium Mobilization vs. Saikogenin F and G

Saikogenin D exhibits a dual mechanism of action not observed in related aglycones Saikogenin F and G. It potently inhibits prostaglandin E2 (PGE2) production and elevates intracellular calcium ([Ca2+]i) in a concentration-dependent manner in C6 rat glioma cells . This specific dual effect is a result of epoxygenase activation, a pathway not documented for Saikogenin F and G, which are primarily associated with corticosterone secretion or GSS enzyme inhibition [1].

Anti-inflammatory Mechanism of Action Calcium Signaling

Superior NF-κB Inhibition and Favorable Cytotoxicity Window vs. Glycosylated Analogs

In a cell-based NF-κB reporter gene assay, Saikogenin D (1) demonstrated the most potent inhibition (91% at 30 µM) among a panel of structurally related triterpenoids, including its glycosylated derivatives. It achieved this with an IC50 of 14.0 µM and without significant cytotoxicity at the test concentration [1]. In contrast, prosaikogenin D (2), with one sugar moiety, showed only 75% inhibition, and saikosaponin B2 (3), with two sugars, showed a mere 20% inhibition, indicating an inverse relationship between glycosylation and NF-κB inhibitory activity [1].

NF-κB Inhibition Cytotoxicity Structure-Activity Relationship

Macrophage Activation: Distinct and Less Potent than Saikosaponin D

While Saikogenin D is a metabolite of Saikosaponin D, its immunomodulatory activity is distinct and quantitatively different. In a comparative study of murine peritoneal macrophages, Saikosaponin D was identified as a significantly more potent activator than Saikogenin D, enhancing phagocytic activity, lysosomal enzyme levels, and cytostatic activity [1]. Saikogenin D's effect, while present, was substantially weaker, demonstrating that the glycosidic groups are critical for the full macrophage-activating potential of the saponin [1].

Immunomodulation Macrophage Activation Phagocytosis

Evidence-Based Applications of Saikogenin D in Preclinical Research


Epoxygenase-Mediated Anti-Inflammatory Pathways and Calcium Signaling Crosstalk

Saikogenin D is the optimal tool for studying the epoxygenase branch of the arachidonic acid cascade and its interplay with intracellular calcium mobilization. Its unique dual mechanism—inhibiting PGE2 production via epoxygenase activation (IC50 3 µM) while simultaneously elevating [Ca2+]i (EC50 35 µM)—provides a chemical probe to dissect these interconnected pathways in cell models, a feat not achievable with other aglycones or the parent saponin .

NF-κB Pathway Inhibition with a Minimally Cytotoxic Profile

Based on direct comparative data, Saikogenin D is the preferred compound for studies requiring potent NF-κB inhibition with a defined safety window. Its 91% inhibition at 30 µM (IC50 14.0 µM) and lack of significant cytotoxicity offer a clear advantage over related glycosides like Prosaikogenin D (75% inhibition) or Saikosaponin B2 (20% inhibition), allowing for more selective interrogation of NF-κB signaling in cellular assays [1].

Differentiating Glycosylated Saponins from Aglycone Metabolites

Saikogenin D serves as a critical reference standard in studies aiming to distinguish the immunomodulatory contributions of the aglycone core versus the sugar side chains. As demonstrated in macrophage activation assays, its activity is markedly weaker than Saikosaponin D [2]. This comparative use-case is essential for SAR studies or for investigating the metabolic fate and functional transformation of dietary or therapeutic saponins in vivo.

Aglycone Enhancement of Nonspecific Host Resistance in Infection Models

In in vivo models of bacterial infection, Saikogenin D has been shown to enhance nonspecific resistance against Pseudomonas aeruginosa, with its effects mediated, at least in part, by peritoneal macrophage activation [3]. While less potent than Saikosaponin D in this specific assay, its role as an active metabolite provides a rationale for its use in studies dissecting the contribution of aglycones to the overall protective effects of Bupleurum extracts.

Technical Documentation Hub

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